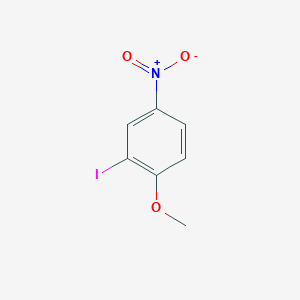

2-Iodo-4-nitroanisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3739. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Anisoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-1-methoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO3/c1-12-7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQBNJHOTNIGDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50202294 | |

| Record name | 2-Iodo-4-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5399-03-1 | |

| Record name | 2-Iodo-1-methoxy-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5399-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodo-4-nitroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005399031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5399-03-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Iodo-4-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodo-4-nitroanisole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F39YW2EN9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Iodo-4-nitroanisole: Properties, Synthesis, and Reactivity

Introduction

2-Iodo-4-nitroanisole, with the chemical formula C₇H₆INO₃, is a highly functionalized aromatic compound that serves as a versatile intermediate in organic synthesis.[1][2] Its structure, featuring an anisole core substituted with both an iodo and a nitro group, provides a unique combination of reactive sites. This guide offers a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its utility in modern synthetic chemistry, particularly in the fields of medicinal and materials research.[3] The strategic placement of the electron-donating methoxy group, the electron-withdrawing nitro group, and the synthetically valuable iodo leaving group makes this molecule a subject of significant interest for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

The physical characteristics and spectroscopic data are fundamental for the identification and handling of this compound.

Physical Properties

The compound is typically a white to yellow crystalline solid.[4] Key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆INO₃ | [1][2] |

| Molecular Weight | 279.03 g/mol | [1][5] |

| Melting Point | 96-98 °C | [4][6] |

| Appearance | White to yellow crystal powder | [4] |

| Boiling Point | 343.3 ± 27.0 °C (Predicted) | [4] |

| Density | 1.893 ± 0.06 g/cm³ (Predicted) | [4] |

| LogP | 2.80 | [1] |

| CAS Number | 5399-03-1 | [1][3][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for structural confirmation.

-

¹H NMR (300 MHz, DMSO-d6) : δ 8.57 (s, 1H), 8.28 (d, 1H), 7.19 (d, 1H), 3.98 (s, 3H).[3] This proton NMR spectrum provides clear signals corresponding to the aromatic and methoxy protons.

-

Mass Spectrometry : The monoisotopic mass is 278.939238 g/mol .[5] A common adduct observed is [M+H]⁺ with an m/z of 279.94652.[7]

-

Infrared (IR) Spectroscopy : IR spectra are available and can be used for the identification of functional groups, such as the nitro (NO₂) and ether (C-O-C) stretches.[5][8]

Synthesis and Preparation

The synthesis of this compound can be achieved through several routes. The choice of method often depends on the availability of starting materials and the desired scale.

Synthesis from 2-Methoxy-5-nitroaniline

A common and effective laboratory preparation involves a Sandmeyer-type reaction starting from 2-Methoxy-5-nitroaniline.[3] This process transforms the amino group into a diazonium salt, which is subsequently displaced by iodide.

Workflow for Synthesis via Diazotization:

Caption: Synthetic workflow for this compound.

Experimental Protocol:

-

Suspension: Suspend 2-Methoxy-5-nitroaniline (10.0 g, 0.060 mol) in water (150 mL).[3]

-

Acidification: Slowly add concentrated sulfuric acid (12 mL, 0.22 mol) while maintaining the temperature below 5 °C in an ice-salt bath.[3]

-

Diazotization: Add a solution of sodium nitrite (4.8 g, 0.070 mol) in water (40 mL) dropwise, keeping the temperature below 5 °C.[3]

-

Iodide Addition: Subsequently, add potassium iodide (16.8 g, 0.101 mol) to the mixture.[3]

-

Reaction: Heat the mixture to 90 °C and maintain for 1 hour.[3]

-

Isolation: Cool the reaction to 0 °C to precipitate the product. The resulting deep red crystals are collected by filtration, washed with water, and dried.[3]

-

Purification: The crude product can be purified by silica gel column chromatography (eluent: ethyl acetate/hexane) to yield the target compound (typical yield: ~75%).[3]

Synthesis from 4-Iodoanisole

An alternative synthesis involves the nitrodeiodination and subsequent iodination of 4-iodoanisole using nitric acid.[9] This pathway proceeds through a mechanism involving iodine migration, where 4-iodoanisole is initially converted to 2,4-di-iodoanisole and 4-nitroanisole. The di-iodinated compound then undergoes nitrodeiodination, and the 4-nitroanisole is slowly iodinated at the 2-position.[9]

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is governed by the electronic interplay of its substituents, making it a valuable substrate for cross-coupling reactions and other transformations. The iodine atom serves as an excellent leaving group, while the nitro group strongly deactivates the ring towards electrophilic substitution but activates it for potential nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is the primary site of reactivity for palladium-catalyzed cross-coupling, a cornerstone of modern organic synthesis for forming C-C and C-N bonds.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron species with an organic halide. This compound is an excellent substrate for this reaction.

General Mechanism: The catalytic cycle involves three key steps: oxidative addition of the aryl iodide to a Pd(0) catalyst, transmetalation with a boronic acid (or ester) in the presence of a base, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[10][11]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

This reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the 2-position of the nitroanisole core, providing access to a diverse library of complex molecules.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, coupling amines with aryl halides.[12] This transformation has become a vital tool in pharmaceutical chemistry due to the prevalence of arylamine moieties in drug candidates.[12][13]

General Mechanism: Similar to the Suzuki coupling, the reaction proceeds via oxidative addition, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[12]

Caption: Catalytic cycle of Buchwald-Hartwig amination.

The use of this compound in this reaction enables the synthesis of various substituted 2-amino-4-nitroanisole derivatives, which are valuable precursors for further functionalization.

Reduction of the Nitro Group

The nitro group is a versatile functional group that can be readily reduced to an amine. This transformation is fundamental in many synthetic sequences, as the resulting aniline derivative can undergo a host of further reactions (e.g., diazotization, acylation, alkylation).

Common reducing agents for this transformation include:

-

Tin(II) chloride (SnCl₂) in concentrated HCl.

-

Catalytic hydrogenation (e.g., H₂, Pd/C).

-

Iron (Fe) or Zinc (Zn) in acidic media.

The reduction of this compound would yield 2-Iodo-4-aminoanisole (2-Iodo-p-anisidine), a trifunctional intermediate poised for diverse synthetic applications.

Safety and Handling

Proper handling of this compound is essential due to its potential hazards.

-

Hazard Identification : The compound is classified as an irritant, causing skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Some sources indicate it is suspected of causing cancer.[14][15] It is also considered harmful or very toxic to aquatic life.[6][14][15]

-

Personal Protective Equipment (PPE) : When handling, wear appropriate protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and laboratory clothing.[16][17] If dusts are generated, respiratory protection (e.g., N95 dust mask) is required.[14]

-

Handling and Storage : Use only in a well-ventilated area, preferably a chemical fume hood.[17] Avoid creating dust and avoid contact with skin, eyes, and clothing.[18] Store in a tightly closed, dry container in a well-ventilated place.[14][18] It should be kept cold and may be light-sensitive.[6]

-

First Aid :

-

Skin Contact : Immediately remove all contaminated clothing and rinse the skin with plenty of water.[14]

-

Eye Contact : Rinse out with plenty of water and consult an ophthalmologist.[14]

-

Inhalation : Move to fresh air. If symptoms persist, seek medical attention.[14][17]

-

Ingestion : Immediately make the victim drink water (two glasses at most) and consult a physician.[14]

-

Conclusion

This compound is a synthetically valuable building block whose utility is derived from its unique trifunctional substitution pattern. Its well-defined physicochemical and spectroscopic properties facilitate its identification and use. The presence of a reactive carbon-iodine bond makes it an ideal substrate for powerful palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, enabling the construction of complex molecular architectures. Furthermore, the reducible nitro group provides another avenue for synthetic diversification. Adherence to strict safety protocols is necessary when handling this compound. For researchers in medicinal chemistry and materials science, this compound remains a key intermediate for accessing novel and diverse chemical entities.

References

-

PrepChem.com. Preparation of 2-Iodo-4-nitroaniline. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Mechanism of iodine migration during the nitrodeiodination of 4-iodoanisole. [Link]

-

ChemBK. 3-Nitro-4-Iodoanisole. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

ChemBK. 3-Nitro-4-iodoanisol. [Link]

-

CPAChem. Safety data sheet - 4-Nitroanisole. [Link]

-

SpectraBase. This compound - Optional[Vapor Phase IR] - Spectrum. [Link]

-

SIELC Technologies. This compound. [Link]

-

PubChem. 4-Iodo-3-nitroanisole | C7H6INO3 | CID 292659. [Link]

-

Baba Farid Group of Institutions. Iodination of activated aromatics by using I2/ HNO3/AcOH. [Link]

-

Alfa Aesar. SAFETY DATA SHEET - 4-Nitroanisole. [Link]

-

Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

-

Wychem. This compound. [Link]

-

Chemsrc. 2-Iodo-1-methoxy-4-nitrobenzene | CAS#:5399-03-1. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

PubMed. Buchwald-Hartwig Amination of Nitroarenes. [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

-

Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

-

PubChemLite. This compound (C7H6INO3). [Link]

-

PubChem. 4-Iodoanisole | C7H7IO | CID 69676. [Link]

-

ChemOrgChem (YouTube). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link]

-

PubChem. 4-Nitroanisole | C7H7NO3 | CID 7485. [Link]

-

ResearchGate. Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using.... [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

NIH - PMC. 2,4-Diiodo-3-nitroanisole. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

eGyanKosh. NITRO COMPOUNDS. [Link]

-

VSSD College, Kanpur. Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. [Link]

-

Chemical-Suppliers.com. 2-Iodo-5-Nitroanisole | CAS 5458-84-4. [Link]

Sources

- 1. This compound | SIELC Technologies [sielc.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 5399-03-1 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 5399-03-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. PubChemLite - this compound (C7H6INO3) [pubchemlite.lcsb.uni.lu]

- 8. This compound(5399-03-1) 1H NMR [m.chemicalbook.com]

- 9. Mechanism of iodine migration during the nitrodeiodination of 4-iodoanisole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fr.cpachem.com [fr.cpachem.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. 2-Iodo-1-methoxy-4-nitrobenzene | CAS#:5399-03-1 | Chemsrc [chemsrc.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis of 2-Iodo-4-nitroanisole

Introduction: The Strategic Importance of 2-Iodo-4-nitroanisole in Modern Organic Synthesis

This compound is a key aromatic building block in the synthesis of a wide array of complex organic molecules, particularly in the realms of pharmaceutical and materials science.[1][2][3] Its unique substitution pattern, featuring an electron-donating methoxy group, an electron-withdrawing nitro group, and a versatile iodine atom, makes it a highly valuable intermediate for various cross-coupling reactions and further functionalization. The presence of the nitro group can influence the reactivity of the aromatic ring, while the iodo group serves as an excellent leaving group in reactions such as Suzuki, Heck, and Sonogashira couplings. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Pathway 1: Synthesis via Diazotization of 2-Methoxy-5-nitroaniline

This is a classic and widely employed method for the synthesis of this compound, leveraging the Sandmeyer reaction.[4][5][6] The process begins with the diazotization of 2-methoxy-5-nitroaniline, followed by the introduction of iodine using potassium iodide.

Reaction Workflow

Caption: Synthesis of this compound from 2-Methoxy-5-nitroaniline.

Mechanistic Insights

The reaction proceeds in two key stages:

-

Diazotization: 2-Methoxy-5-nitroaniline is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like sulfuric acid (H₂SO₄).[7][8][9] The reaction must be carried out at low temperatures (below 5 °C) to prevent the resulting diazonium salt from decomposing. The amine group of the starting material acts as a nucleophile, attacking the nitrosonium ion (NO⁺) to form an N-nitrosamine, which then tautomerizes and eliminates water to yield the stable diazonium salt.

-

Iodination (Sandmeyer-type reaction): The diazonium salt is then treated with potassium iodide (KI).[1] Unlike typical Sandmeyer reactions that often require a copper(I) catalyst, the iodination of diazonium salts with iodide ions is facile and does not necessitate a catalyst.[6] The iodide ion acts as a nucleophile, displacing the dinitrogen gas (N₂), a very good leaving group, to form the final product, this compound. The reaction is driven to completion by heating.

Experimental Protocol

Materials:

-

2-Methoxy-5-nitroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Water

-

Ice-salt bath

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

Suspend 2-methoxy-5-nitroaniline (10.0 g, 0.060 mol) in water (150 mL).[1]

-

Slowly add concentrated sulfuric acid (12 mL, 0.22 mol) while maintaining the temperature below 5 °C in an ice-salt bath.[1]

-

Add a solution of sodium nitrite (4.8 g, 0.070 mol) in water (40 mL) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.[1]

-

Add potassium iodide (16.8 g, 0.101 mol) to the mixture.[1]

-

Heat the reaction mixture to 90 °C and maintain for 1 hour.[1]

-

Cool the reaction to 0 °C to precipitate the product as deep red crystals.[1]

-

Filter the crystals, wash with water, and dry.[1]

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the pure 2-iodo-1-methoxy-4-nitrobenzene.[1]

Data Summary

| Parameter | Value | Reference |

| Starting Material | 2-Methoxy-5-nitroaniline | [1] |

| Key Reagents | NaNO₂, H₂SO₄, KI | [1] |

| Reaction Temperature | < 5 °C (diazotization), 90 °C (iodination) | [1] |

| Reaction Time | 1 hour (iodination) | [1] |

| Yield | 75% | [1] |

Pathway 2: Direct Iodination of 4-Nitroanisole

A more direct approach involves the electrophilic iodination of 4-nitroanisole. This method circumvents the need for a diazotization step.

Reaction Workflow

Caption: Direct Iodination of 4-Nitroanisole.

Mechanistic Insights

In this pathway, molecular iodine (I₂) is used as the iodine source, and nitric acid (HNO₃) acts as an oxidant in an acetic acid solvent.[10] The direct iodination of aromatic compounds with molecular iodine is often slow due to the low electrophilicity of iodine.[10] The presence of an oxidizing agent like nitric acid is crucial to generate a more potent electrophilic iodine species, such as the iodonium ion (I⁺), which can then attack the electron-rich aromatic ring of 4-nitroanisole. The methoxy group is an activating, ortho-para directing group, while the nitro group is a deactivating, meta-directing group. The combined effect of these two substituents directs the incoming electrophile to the position ortho to the methoxy group.

Experimental Protocol

While a specific protocol for the direct iodination of 4-nitroanisole to this compound is not detailed in the provided search results, a general procedure for the iodination of activated aromatics using this reagent system can be adapted.[10]

General Procedure:

-

Dissolve 4-nitroanisole in glacial acetic acid.

-

Add molecular iodine (I₂) to the solution.

-

Add nitric acid (HNO₃) dropwise to the reaction mixture at room temperature.

-

Stir the reaction for a specified time (e.g., 4 hours for 4-nitroaniline).[10]

-

Pour the reaction mixture into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography.

Data Summary

| Parameter | Value | Reference |

| Starting Material | 4-Nitroanisole | |

| Key Reagents | I₂, HNO₃, Acetic Acid | [10] |

| Reaction Temperature | Room Temperature | [10] |

| Reaction Time | Typically a few hours | [10] |

| Yield | High yields (90-98%) are reported for similar substrates. | [10] |

Alternative Pathway: Nitrodeiodination of 4-Iodoanisole

An interesting, albeit less direct, route to this compound involves the nitrodeiodination of 4-iodoanisole.[11] This reaction proceeds through a complex mechanism involving iodine migration.

Reaction Workflow

Caption: Synthesis via Nitrodeiodination of 4-Iodoanisole.

Mechanistic Insights

The reaction of 4-iodoanisole with nitric acid is not a simple nitration. It involves a rapid nitrodeiodination to form 4-nitroanisole and an iodination to give 2,4-diiodoanisole.[11] Subsequently, the 2,4-diiodoanisole undergoes a slower nitrodeiodination at the 4-position, releasing free iodine. This free iodine then slowly iodinates the 4-nitroanisole at the 2-position to yield the final product.[11] Nitrous acid acts as a catalyst in this process.[11]

This pathway is more of mechanistic interest than a practical synthetic route due to the formation of multiple products and the slow final iodination step.

Purification and Characterization

Regardless of the synthetic pathway chosen, the final product, this compound, requires purification. Silica gel column chromatography is a common and effective method for obtaining a high-purity product.[1][12] The purified compound can be characterized by various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can confirm the structure of the molecule. For 2-iodo-1-methoxy-4-nitrobenzene, the expected signals are a singlet for the methoxy protons and distinct signals for the aromatic protons.[1]

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound.[1]

-

Melting Point: The melting point of the purified solid can be compared to literature values for identity and purity confirmation.

Applications in Drug Development and Research

This compound is a valuable intermediate in the synthesis of various biologically active molecules. The nitro group can be reduced to an amine, which can then be further functionalized. The iodo group allows for the introduction of various substituents through cross-coupling reactions, enabling the construction of complex molecular scaffolds. Its utility is evident in the synthesis of compounds with potential therapeutic applications.[13][14]

Conclusion

The synthesis of this compound can be achieved through several pathways, with the diazotization of 2-methoxy-5-nitroaniline being a reliable and high-yielding method. The direct iodination of 4-nitroanisole offers a more atom-economical approach, while the nitrodeiodination of 4-iodoanisole provides valuable mechanistic insights. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and safety considerations. This guide provides the necessary technical details and scientific rationale to enable researchers to successfully synthesize and utilize this important chemical intermediate in their research and development endeavors.

References

-

Preparation of 2-Iodo-4-nitroaniline. PrepChem.com. [Link]

-

Preparation of 2-iodo-4-nitroaniline. PrepChem.com. [Link]

-

Synthesis of 2-Iodo-4-nitroaniline (12). PrepChem.com. [Link]

-

Mechanism of iodine migration during the nitrodeiodination of 4-iodoanisole. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

3-Nitro-4-Iodoanisole. ChemBK. [Link]

-

3-Nitro-4-iodoanisol. ChemBK. [Link]

-

The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. L.S.College, Muzaffarpur. [Link]

-

Sandmeyer reaction. Wikipedia. [Link]

-

4-Iodo-3-nitroanisole | C7H6INO3 | CID 292659. PubChem. [Link]

-

This compound. SIELC Technologies. [Link]

-

Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]

-

Iodination of activated aromatics by using I2/ HNO3/AcOH. Baba Farid Group of Institutions. [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

-

Nitrosation of Anisole and Related Compounds. Direct Synthesis of 4-Nitrosoanisole. Acta Chemica Scandinavica. [Link]

- Process for the preparation of 2-amino-4-nitro-anisole.

-

4 - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Synthesis of 4-Iodonitrobenzene. 123HelpMe.com. [Link]

-

This compound. Wychem. [Link]

-

Diazotisation. Organic Chemistry Portal. [Link]

-

Some reported reagents and methods for the diazotization-iodination of 2-nitro aniline 1k. a. ResearchGate. [Link]

-

2-Amino,4-nitroanisole | C7H9N2O3+ | CID 91820211. PubChem. [Link]

-

2,4-Diiodo-3-nitroanisole. PMC - NIH. [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]

-

ChemInform Abstract: A Green Procedure for the Diazotization-Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. ResearchGate. [Link]

-

2-Nitroanisole. Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI. [Link]

-

N-(2,2-Diphenylethyl)-4-nitrobenzamide. MDPI. [Link]

Sources

- 1. This compound | 5399-03-1 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Diazotisation [organic-chemistry.org]

- 10. babafaridgroup.edu.in [babafaridgroup.edu.in]

- 11. Mechanism of iodine migration during the nitrodeiodination of 4-iodoanisole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. prepchem.com [prepchem.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Iodo-4-nitroanisole

Introduction

2-Iodo-4-nitroanisole, a substituted aromatic compound, is a molecule of significant interest in the realms of organic synthesis and medicinal chemistry. Its unique structural features, comprising an electron-donating methoxy group and electron-withdrawing nitro and iodo groups on a benzene ring, impart a distinct reactivity profile that makes it a valuable intermediate in the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the core physical properties of this compound, offering a technical resource for researchers, scientists, and professionals in drug development. The subsequent sections will delve into its key physicochemical parameters, detailed experimental protocols for their determination, spectral analysis, and essential safety and handling information.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. These values are crucial for its application in synthesis, purification, and formulation.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆INO₃ | [1][2] |

| Molecular Weight | 279.03 g/mol | [1][2] |

| Appearance | Light brown to brown solid | [3] |

| Melting Point | 92-98 °C | [3][4][5] |

| Boiling Point | 343.3 ± 27.0 °C (Predicted) | [3][6] |

| Density | 1.893 ± 0.06 g/cm³ (Predicted) | [3] |

| CAS Number | 5399-03-1 | [1][4][7] |

| LogP | 2.80 | [7] |

Chemical Structure

The structural arrangement of this compound is fundamental to its chemical behavior. The interplay of the substituents on the benzene ring dictates its reactivity in various chemical transformations.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Given that this compound is a solid at room temperature with a high predicted boiling point, its boiling point is typically determined under reduced pressure to prevent decomposition at high temperatures.

Methodology (Thiele Tube Method - adapted for high-melting solids):

-

Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the sample.

-

Apparatus: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Procedure: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out. The heating is continued until a steady stream of bubbles emerges from the capillary.

-

Observation: The heat source is then removed. The liquid will begin to cool, and the bubbling will slow down and eventually stop. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point at that pressure.

Causality Behind Experimental Choices:

-

Reduced Pressure: Not explicitly detailed in this simple method, but for a compound with a high boiling point, this would be performed under vacuum to lower the boiling point and prevent decomposition.

-

Inverted Capillary: The inverted capillary acts as a manometer, indicating when the vapor pressure of the sample equals the external pressure.

Solubility Profile

Understanding the solubility of this compound in various solvents is essential for its use in reactions, purification, and formulation.

Qualitative Solubility Assessment:

A systematic approach is taken to determine the solubility in a range of common laboratory solvents with varying polarities.

Methodology:

-

Solvent Selection: A panel of solvents is chosen, including water, ethanol, acetone, dichloromethane, toluene, and hexane.

-

Procedure: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a small volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. Observations are categorized as soluble, partially soluble, or insoluble.

Quantitative Solubility Determination (Gravimetric Method):

For a more precise measurement, a gravimetric method can be employed.

Methodology:

-

Saturated Solution Preparation: An excess amount of this compound is added to a known volume of a specific solvent in a sealed vial.

-

Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Isolation of Solute: A known volume of the clear supernatant is carefully removed and transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is evaporated completely under reduced pressure or in a fume hood.

-

Mass Determination: The container with the dried solute is weighed, and the mass of the dissolved this compound is determined. The solubility can then be expressed in terms of g/100 mL or mol/L.

Caption: Workflow for Quantitative Solubility Determination.

Synthesis and Purification

This compound is typically synthesized from 2-methoxy-5-nitroaniline via a Sandmeyer-type reaction. [8] Reaction Scheme:

2-Methoxy-5-nitroaniline → [Diazonium Salt] → this compound

Step-by-Step Protocol:

-

Diazotization: 2-Methoxy-5-nitroaniline is suspended in an aqueous solution of a strong acid (e.g., sulfuric acid) and cooled to below 5 °C in an ice-salt bath. [8]2. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the corresponding diazonium salt. [8]3. Iodination: A solution of potassium iodide is then added to the diazonium salt solution. The reaction mixture is heated (e.g., to 90 °C) to facilitate the substitution of the diazonium group with iodine. [8]4. Isolation and Purification: Upon cooling, the crude this compound precipitates out of the solution. The solid is collected by filtration, washed with water, and dried. [8]5. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel using an eluent such as an ethyl acetate/hexane mixture. [8]

Spectral Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.

-

¹H NMR (300 MHz, DMSO-d₆): δ 8.57 (s, 1H), 8.28 (d, 1H), 7.19 (d, 1H), 3.98 (s, 3H). [8] Interpretation:

-

δ 8.57 (s, 1H): This singlet corresponds to the proton on the carbon between the iodo and nitro groups (C3-H). Its significant downfield shift is due to the strong electron-withdrawing effect of the adjacent nitro group. The singlet multiplicity indicates no adjacent protons.

-

δ 8.28 (d, 1H): This doublet is assigned to the proton ortho to the nitro group (C5-H). It is shifted downfield due to the deshielding effect of the nitro group and is split into a doublet by the adjacent proton at C6.

-

δ 7.19 (d, 1H): This doublet corresponds to the proton ortho to the methoxy group (C6-H). The electron-donating methoxy group shields this proton to some extent, resulting in a more upfield chemical shift compared to the other aromatic protons. It is split into a doublet by the neighboring proton at C5.

-

δ 3.98 (s, 3H): This singlet with an integration of 3H is characteristic of the methyl protons of the methoxy group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The predicted chemical shifts are influenced by the electronic effects of the substituents.

Reactivity and Stability

The reactivity of this compound is governed by the electronic properties of its substituents.

-

Nitro Group: The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic aromatic substitution. It also activates the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to it.

-

Iodo Group: The iodo group is a deactivating group but is ortho, para-directing in electrophilic aromatic substitution. In nucleophilic aromatic substitution, it can act as a leaving group.

-

Methoxy Group: The electron-donating methoxy group is an activating group and is ortho, para-directing in electrophilic aromatic substitution.

Stability:

This compound is a stable compound under normal laboratory conditions. [9]However, like many nitroaromatic compounds, it may decompose at high temperatures. [10]It should be stored in a cool, dry place, away from strong oxidizing agents. [6]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [6][11]* Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood. [5]* Incompatibilities: Avoid contact with strong oxidizing agents. [6]* First Aid:

-

Skin Contact: Wash the affected area thoroughly with soap and water. [6] * Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention. [6] * Ingestion: Wash out the mouth with water and seek immediate medical attention. [6] * Inhalation: Move to fresh air. If symptoms persist, seek medical attention. [6]* Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. [11][12][13][14][15]

-

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound. The information presented, from its fundamental physicochemical constants to detailed experimental protocols and safety guidelines, is intended to serve as a valuable resource for scientists and researchers. A thorough understanding of these properties is crucial for the effective and safe utilization of this versatile compound in the advancement of chemical synthesis and drug discovery.

References

Sources

- 1. scbt.com [scbt.com]

- 2. 2-Iodo-4-nitroaniline | CAS#:6293-83-0 | Chemsrc [chemsrc.com]

- 3. 2-Iodo-1-methoxy-4-nitrobenzene , 95% , 5399-03-1 - CookeChem [cookechem.com]

- 4. 5399-03-1 this compound AKSci X8330 [aksci.com]

- 5. 5399-03-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. 2-Iodo-1-methoxy-4-nitrobenzene | CAS#:5399-03-1 | Chemsrc [chemsrc.com]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. This compound | 5399-03-1 [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. case.edu [case.edu]

- 14. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]

- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

2-Iodo-4-nitroanisole CAS number 5399-03-1

An In-Depth Technical Guide to 2-Iodo-4-nitroanisole (CAS No. 5399-03-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly functionalized aromatic compound that serves as a pivotal building block in modern organic synthesis. Its unique trifunctional nature—featuring a methoxy group, a nitro group, and an iodine atom—provides a versatile platform for constructing complex molecular architectures. The iodine atom acts as an excellent leaving group for palladium-catalyzed cross-coupling reactions, the nitro group offers a handle for reduction to an amine or can act as a directing group, and the methoxy group modulates the electronic properties of the ring. This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, an exploration of its core reactivity in key transformations, and essential safety protocols, positioning it as an indispensable tool for professionals in chemical research and drug development.

Compound Profile and Physicochemical Properties

This compound, also known by its IUPAC name 2-iodo-1-methoxy-4-nitrobenzene, is a solid at room temperature, typically appearing as a light brown or yellow crystalline powder.[1] Its structural and electronic features are central to its utility in synthetic chemistry.

Nomenclature and Chemical Identifiers

-

CAS Number : 5399-03-1[2]

-

IUPAC Name : 2-iodo-1-methoxy-4-nitrobenzene[3]

-

Synonyms : 2-Iodo-4-nitrophenyl methyl ether, Benzene, 2-iodo-1-methoxy-4-nitro-[4][5]

-

Molecular Formula : C₇H₆INO₃[2]

-

Molecular Weight : 279.03 g/mol [2]

-

InChI Key : KBQBNJHOTNIGDD-UHFFFAOYSA-N[3]

-

Canonical SMILES : COC1=CC=C([O-])C=C1I[3]

Caption: Figure 1: Chemical Structure of this compound

Physicochemical Data

The physical properties of this compound are summarized below. These values are critical for determining appropriate reaction and storage conditions.

| Property | Value | Reference(s) |

| Appearance | Light brown to brown solid | [6] |

| Melting Point | 92-98 °C | [4][7] |

| Boiling Point | 343.3 ± 27.0 °C (Predicted) | [1][8] |

| Density | 1.893 ± 0.06 g/cm³ (Predicted) | [1][8] |

| Purity Specification | ≥98% (HPLC) | [7] |

| Storage Temperature | Room temperature, sealed in dry, keep in dark place | [6] |

Spectral Data

Full spectral data, including ¹H NMR, ¹³C NMR, IR, and MS, are available from various chemical suppliers and spectral databases.[9][10][11] Key ¹H NMR signals in DMSO-d6 are observed at δ 8.57 (s, 1H), 8.28 (d, 1H), 7.19 (d, 1H), and 3.98 (s, 3H), corresponding to the aromatic protons and the methoxy group protons, respectively.[9]

Synthesis and Purification

The most common and reliable synthesis of this compound proceeds from 2-Methoxy-5-nitroaniline via a Sandmeyer-type reaction. This process involves the formation of a diazonium salt intermediate, which is subsequently displaced by iodide.

Caption: Figure 2: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from established laboratory procedures.[9]

Materials:

-

2-Methoxy-5-nitroaniline (10.0 g, 0.060 mol)

-

Concentrated Sulfuric Acid (12 mL, 0.22 mol)

-

Sodium Nitrite (NaNO₂) (4.8 g, 0.070 mol)

-

Potassium Iodide (KI) (16.8 g, 0.101 mol)

-

Deionized Water

-

Ethyl Acetate / Hexane for chromatography

Procedure:

-

Suspension Preparation: Suspend 2-Methoxy-5-nitroaniline (10.0 g) in 150 mL of water in a suitable reaction vessel.

-

Acidification: Slowly add concentrated sulfuric acid (12 mL) to the suspension while stirring. The exotherm should be managed by external cooling.

-

Diazotization: Cool the reaction mixture to below 5 °C using an ice-salt bath. This low temperature is critical to prevent the highly reactive and unstable diazonium salt intermediate from decomposing.

-

Nitrite Addition: Add a solution of sodium nitrite (4.8 g in 40 mL of water) dropwise to the cold mixture. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a change in the mixture's appearance.

-

Iodide Displacement: Once the diazotization is complete, add potassium iodide (16.8 g) portion-wise to the reaction mixture.

-

Reaction Completion: Heat the mixture to 90 °C and maintain this temperature for 1 hour. The heating facilitates the decomposition of the diazonium salt and the displacement by iodide, liberating nitrogen gas.

-

Product Precipitation: Cool the reaction mixture to 0 °C. The product, this compound, will precipitate as deep red or brown crystals.[9]

-

Isolation: Collect the crude product by filtration. Wash the crystals thoroughly with cold water to remove inorganic salts and dry them. A typical yield for the crude product is around 75%.[9]

Purification

The crude product can be purified by silica gel column chromatography using an eluent system such as ethyl acetate/hexane to afford the high-purity target compound.[9]

Chemical Reactivity and Mechanistic Insights

The synthetic versatility of this compound stems from the distinct electronic contributions of its substituents.

-

Iodo Group (-I): The carbon-iodine bond is relatively weak, making iodine an excellent leaving group. This site is the primary reactive handle for palladium-catalyzed cross-coupling reactions.[1]

-

Nitro Group (-NO₂): As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. It can also be readily reduced to an amino group, providing a route to further functionalization.

-

Methoxy Group (-OCH₃): This is an electron-donating group, which activates the ring, although its influence is moderated by the powerful nitro group.

Caption: Figure 3: Key synthetic transformations of this compound.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, and this compound is an excellent substrate due to the high reactivity of the C-I bond.[12][13] This reaction couples the aryl iodide with an organoboron species, typically a boronic acid or ester.

Representative Protocol:

-

Vessel Preparation: To a reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv).[14][15]

-

Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (e.g., 0.05 equiv), or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos).[14]

-

Solvent and Degassing: Add a suitable solvent (e.g., DMF, dioxane, toluene) and degas the mixture by bubbling with argon or nitrogen for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to the required temperature (typically 80-120 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the residue by column chromatography to yield the 2-aryl-4-nitroanisole product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a critical transformation in the synthesis of pharmaceuticals and other bioactive molecules.[16][17] This reaction couples the aryl iodide with a primary or secondary amine.

Representative Protocol:

-

Vessel Preparation: In an oven-dried vial under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.1-1.3 equiv), a palladium catalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., X-Phos, BINAP), and a strong, non-nucleophilic base (e.g., KOt-Bu, Cs₂CO₃).[18]

-

Solvent: Add an anhydrous solvent such as toluene or dioxane.

-

Reaction: Heat the sealed vial to 80-110 °C with stirring. The progress is monitored by TLC or LC-MS.

-

Work-up: After cooling, quench the reaction carefully (e.g., with aqueous NH₄Cl), and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography.

Applications in Research and Drug Development

Nitroarenes are crucial components in many FDA-approved drugs and bioactive molecules.[19][20] this compound serves as a precursor to a wide range of substituted anilines and biaryls that are key pharmacophores.

-

Scaffold for Medicinal Chemistry: Following cross-coupling, the nitro group can be reduced to an aniline. This aniline can then be further functionalized via acylation, sulfonylation, or other reactions to build libraries of compounds for screening.

-

Intermediate for Dye Synthesis: The resulting anilines are also precursors to azo dyes and other coloring agents.[21]

-

Material Science: The biaryl structures synthesized via Suzuki coupling can be incorporated into organic electronics and polymers.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards.

Hazard Identification

-

Health Hazards: Causes skin and serious eye irritation.[4] May cause respiratory irritation.[4] Harmful if swallowed.[6][8]

-

Environmental Hazards: Very toxic to aquatic life.[4]

-

Special Precautions: Classified as a Dangerous Good for transport.[2]

Recommended Handling and PPE

-

Engineering Controls: Use only in a well-ventilated area or in a chemical fume hood.[8]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them properly after handling.

-

Eye Protection: Use safety glasses with side-shields or goggles.[22]

-

Respiratory Protection: For nuisance exposures or when dust formation is possible, use an approved particle respirator (e.g., N95).[23]

-

Skin Protection: Wear a lab coat. A complete suit protecting against chemicals may be necessary depending on the scale of work.

-

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and protected from light.[6][24]

-

Disposal: Dispose of waste material and contaminated containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

Conclusion

This compound (CAS 5399-03-1) is a powerful and versatile chemical intermediate. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it an invaluable starting material for the synthesis of complex organic molecules. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, enables researchers to safely and effectively leverage this compound to advance projects in drug discovery, materials science, and chemical synthesis.

References

-

Preparation of 2-Iodo-4-nitroaniline - PrepChem.com. (n.d.). Retrieved January 10, 2026, from [Link]

-

Preparation of 2-iodo-4-nitroaniline - PrepChem.com. (n.d.). Retrieved January 10, 2026, from [Link]

-

This compound - SIELC Technologies. (2018, May 16). Retrieved January 10, 2026, from [Link]

-

This compound | Call Wychem 01440 820338. (n.d.). Wychem. Retrieved January 10, 2026, from [Link]

-

This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 10, 2026, from [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 10, 2026, from [Link]

-

This compound (C7H6INO3) - PubChemLite. (n.d.). Retrieved January 10, 2026, from [Link]

-

2-Iodo-1-methoxy-4-nitrobenzene | CAS#:5399-03-1 | Chemsrc. (n.d.). Retrieved January 10, 2026, from [Link]

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]

-

Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 10, 2026, from [Link]

-

Buchwald-Hartwig Amination of Nitroarenes - PubMed. (2017, October 16). Retrieved January 10, 2026, from [Link]

-

Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (n.d.). Retrieved January 10, 2026, from [Link]

-

Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (2019, February 26). Retrieved January 10, 2026, from [Link]

-

2,4-Diiodo-3-nitroanisole - PMC - NIH. (2012, May 1). Retrieved January 10, 2026, from [Link]

-

The Buchwald‐Hartwig Amination of Nitroarenes | Request PDF - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

-

(PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - ResearchGate. (2019, February 13). Retrieved January 10, 2026, from [Link]

-

"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students - SciELO México. (n.d.). Retrieved January 10, 2026, from [Link]

-

Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using... - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. (n.d.). Retrieved January 10, 2026, from [Link]

- CN115772105B - Synthesis method of 4-nitroanisole - Google Patents. (n.d.).

-

2-Nitroanisole - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI. (n.d.). Retrieved January 10, 2026, from [Link]

-

N-(2,2-Diphenylethyl)-4-nitrobenzamide - MDPI. (n.d.). Retrieved January 10, 2026, from [Link]

-

4-Nitroanisole | C7H7NO3 | CID 7485 - PubChem - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 5399-03-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. This compound | 5399-03-1 [m.chemicalbook.com]

- 7. 5399-03-1 this compound AKSci X8330 [aksci.com]

- 8. 2-Iodo-1-methoxy-4-nitrobenzene | CAS#:5399-03-1 | Chemsrc [chemsrc.com]

- 9. This compound | 5399-03-1 [chemicalbook.com]

- 10. This compound(5399-03-1) 1H NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 18. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. 2-Nitroanisole - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. cdhfinechemical.com [cdhfinechemical.com]

- 23. spectrumchemical.com [spectrumchemical.com]

- 24. 2-IODO-4-NITROPHENOL - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Structure and Reactivity of 2-Iodo-4-nitroanisole

Abstract: This technical guide provides a comprehensive analysis of 2-Iodo-4-nitroanisole (CAS 5399-03-1), a key halogenated nitroaromatic intermediate in modern organic synthesis. The document delineates a robust synthetic protocol, offers a detailed structural elucidation through spectroscopic analysis, and explores the compound's reactivity, with a focus on its application in palladium-catalyzed cross-coupling reactions. Methodologies are presented with an emphasis on the underlying chemical principles to provide researchers, scientists, and drug development professionals with actionable insights for laboratory applications.

Introduction and Physicochemical Properties

This compound is a highly functionalized aromatic compound belonging to the class of substituted anisoles. Its structure, featuring a methoxy group, a nitro group, and an iodine atom on a benzene ring, makes it a valuable and versatile building block in synthetic chemistry.[1] The electronic interplay between the electron-donating methoxy group and the electron-withdrawing nitro and iodo groups, combined with the lability of the carbon-iodine bond, defines its chemical behavior and utility.[2] This compound serves as a crucial precursor for the synthesis of more complex molecular architectures, finding applications in pharmaceutical research and materials science.[1][3]

A summary of its core physicochemical properties is provided below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆INO₃ | [4] |

| Molecular Weight | 279.03 g/mol | [4] |

| Appearance | Light brown to brown solid | [5] |

| Melting Point | 96-98 °C | [5] |

| CAS Number | 5399-03-1 | [4] |

Synthesis of this compound

The most common and efficient synthesis of this compound proceeds from 2-Methoxy-5-nitroaniline via a Sandmeyer-type reaction.[1][5] This process involves the diazotization of the primary aromatic amine followed by substitution with iodide.

Causality of Experimental Design

The chosen protocol is a self-validating system grounded in established reaction mechanisms.

-

Diazotization: The primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, like sulfuric acid) at low temperatures (below 5 °C). The low temperature is critical to prevent the premature decomposition of the highly unstable diazonium salt intermediate. Sulfuric acid serves both to generate nitrous acid and to protonate the amine, increasing its solubility and activating it for the reaction.

-

Iodide Substitution: The subsequent introduction of potassium iodide provides the iodide nucleophile, which displaces the dinitrogen gas from the diazonium salt to form the stable C-I bond. Heating the mixture to 90 °C facilitates this substitution and drives the reaction to completion by expelling the gaseous N₂ byproduct.[1]

Detailed Experimental Protocol

Starting Material: 2-Methoxy-5-nitroaniline (10.0 g, 0.060 mol) Reagents: Concentrated Sulfuric Acid (12 mL, 0.22 mol), Sodium Nitrite (4.8 g, 0.070 mol), Potassium Iodide (16.8 g, 0.101 mol), Water.

-

Preparation of Amine Suspension: Suspend 2-Methoxy-5-nitroaniline (10.0 g) in 150 mL of water in a flask equipped with a magnetic stirrer.

-

Acidification: Cool the suspension in an ice-salt bath to maintain a temperature below 5 °C. Slowly add concentrated sulfuric acid (12 mL) dropwise.

-

Diazotization: While maintaining the temperature below 5 °C, add a solution of sodium nitrite (4.8 g in 40 mL of water) dropwise to the reaction mixture. Stir for 30 minutes at this temperature.

-

Iodination: To the cold diazonium salt solution, add solid potassium iodide (16.8 g) in portions.

-

Reaction Completion: Remove the ice bath and heat the mixture to 90 °C. Maintain this temperature for 1 hour, during which nitrogen gas will evolve.

-

Isolation and Purification: Cool the reaction mixture to 0 °C. The product will precipitate as deep red crystals. Filter the crystals, wash thoroughly with cold water, and dry. For higher purity, perform silica gel column chromatography using an ethyl acetate/hexane eluent system.[1]

Expected Yield: ~75% (13.6 g).[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Structural Elucidation via Spectroscopic Analysis

The confirmation of the this compound structure is unequivocally achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating dataset.

Molecular Structure Diagram

Caption: Chemical structure of this compound.

¹H NMR Spectroscopy

Proton NMR provides precise information about the electronic environment and connectivity of hydrogen atoms. The aromatic region is particularly informative, confirming the 1,2,4-substitution pattern.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Interpretation |

| H-3 | 8.57 | d (J ≈ 2.5 Hz) | Doublet. Deshielded by the adjacent nitro group (ortho) and iodo group. Small coupling constant indicates meta-coupling to H-5. |

| H-5 | 8.28 | dd (J ≈ 9.0, 2.5 Hz) | Doublet of doublets. Deshielded by the para nitro group. Large coupling constant indicates ortho-coupling to H-6; small constant is meta-coupling to H-3. |

| H-6 | 7.19 | d (J ≈ 9.0 Hz) | Doublet. Shielded by the adjacent methoxy group (ortho). Large coupling constant indicates ortho-coupling to H-5. |

| -OCH₃ | 3.98 | s | Singlet. Typical chemical shift for a methoxy group attached to an aromatic ring. |

| Data acquired in DMSO-d₆ at 300 MHz.[1] |

¹³C NMR Spectroscopy

Carbon NMR reveals the number of unique carbon environments. For this compound, seven distinct signals are expected: six for the aromatic ring and one for the methoxy group. While a publicly indexed, peer-reviewed spectrum with explicit peak assignments is elusive, the chemical shifts can be reliably predicted based on substituent effects on the benzene ring (base value: 128.5 ppm).[6]

| Carbon Assignment | Substituent Effects | Predicted Shift (δ, ppm) | Rationale |

| C-1 (-OCH₃) | ipso-OCH₃ (+31) | ~159.5 | Strongly deshielded by the directly attached electronegative oxygen. |

| C-2 (-I) | ortho-OCH₃ (-14), ipso-I (-32) | ~82.5 | Very strong shielding from the 'heavy atom effect' of iodine dominates.[7] |

| C-3 | para-OCH₃ (-8), meta-I (+2), meta-NO₂ (+1) | ~123.5 | Influenced by the para-donating methoxy and meta-withdrawing groups. |

| C-4 (-NO₂) | ipso-NO₂ (+20) | ~148.5 | Strongly deshielded by the electron-withdrawing nitro group. |

| C-5 | meta-OCH₃ (+1), meta-I (+2), ortho-NO₂ (-5) | ~126.5 | Primarily influenced by the ortho-withdrawing effect of the nitro group. |

| C-6 | ortho-OCH₃ (-14) | ~114.5 | Strongly shielded by the electron-donating effect of the methoxy group. |

| -OCH₃ | - | ~56.0 | Typical range for an aryl methoxy carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100–3000 | C-H stretch | Aromatic C-H |

| 3000–2850 | C-H stretch | Methyl (-OCH₃) |

| 1550–1475 | N-O asymmetric stretch | Nitro (-NO₂) (Strong) |

| 1600–1400 | C=C stretch (in-ring) | Aromatic Ring |

| 1360–1290 | N-O symmetric stretch | Nitro (-NO₂) (Strong) |

| 1320–1000 | C-O stretch | Aryl Ether (-OCH₃) |

| Source: Characteristic IR absorption data from standard tables.[1][8] The two strong, distinct peaks for the nitro group are the most prominent and diagnostic features in the IR spectrum. |

Mass Spectrometry

Mass spectrometry provides the molecular weight and fragmentation pattern. The reported LCMS data shows a peak for the protonated molecule, confirming the molecular formula.

| Ion | m/z (mass-to-charge) | Method | Interpretation |

| [M+H]⁺ | 280.1 | LCMS | Confirms the molecular weight of 279.03 g/mol .[1] |

| [M]⁺ | 278.93869 | Predicted | Molecular ion peak corresponding to the exact mass.[8] |

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the carbon-iodine bond, which is the most labile site for substitution. Aryl iodides are superior substrates for palladium-catalyzed cross-coupling reactions compared to the corresponding bromides or chlorides due to the lower C-I bond dissociation energy, which facilitates the initial oxidative addition step.[9]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species with an organohalide.[10] this compound is an excellent electrophilic partner for this transformation.

Catalytic Cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a key reaction for synthesizing arylalkynes and conjugated enynes.[9]

Catalytic Cycle: The reaction involves two interconnected catalytic cycles:

-

Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the Pd(0) catalyst to the C-I bond.

-

Copper Cycle: A copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex. The final reductive elimination step yields the aryl-alkyne product and regenerates the Pd(0) catalyst.[1]

Caption: Dual catalytic cycle for the copper-co-catalyzed Sonogashira reaction.

Safety and Handling

This compound should be handled with appropriate caution in a laboratory setting. Based on available safety data sheets, the following precautions are advised:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[5]

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Flush eyes with water as a precaution.

-

Inhalation: Move the person into fresh air.

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. In all cases of exposure, consult a physician.

-

Conclusion

This compound is a synthetically valuable intermediate whose structure is well-defined by a suite of spectroscopic techniques. Its primary utility stems from the high reactivity of its carbon-iodine bond, which makes it an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. A thorough understanding of its synthesis, structural properties, and reactivity, as outlined in this guide, is essential for its effective application in the development of novel pharmaceuticals and advanced organic materials.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

Viesser, R. V., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 11247-11259. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Dudek, G. O., & Dudek, E. P. (n.d.). Substituent Effects in the C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

Lauterbur, P. C. (1963). Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes. Journal of the American Chemical Society, 83(8), 1838-1846. Retrieved from [Link]

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. researchgate.net [researchgate.net]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. researchgate.net [researchgate.net]

- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectrabase.com [spectrabase.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. ekwan.github.io [ekwan.github.io]

- 10. chem.libretexts.org [chem.libretexts.org]

2-Iodo-4-nitroanisole molecular weight

An In-Depth Technical Guide to 2-Iodo-4-nitroanisole for Advanced Research

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 5399-03-1), a key intermediate in organic synthesis with significant applications in pharmaceutical and materials science research. The document details the compound's fundamental physicochemical properties, including its precise molecular weight, and offers an in-depth exploration of its synthesis, reactivity, and practical applications. Authored for researchers, scientists, and professionals in drug development, this guide explains the causality behind experimental choices, provides validated protocols, and emphasizes safety and handling procedures. The content is grounded in authoritative sources to ensure scientific integrity and support advanced research and development endeavors.

Introduction to this compound

This compound, also known as 2-iodo-1-methoxy-4-nitrobenzene, is a substituted aromatic compound that serves as a versatile and valuable building block in modern organic chemistry.[1] Its structure is characterized by an anisole core functionalized with both an iodine atom and a nitro group. This unique combination of functional groups imparts a distinct reactivity profile, making it an important precursor for the synthesis of more complex molecular architectures.

In the fields of medicinal chemistry and drug development, compounds like this compound are instrumental. The presence of the iodo group allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. The nitro group can be readily reduced to an amine, providing a handle for amide bond formation or further derivatization. This dual functionality enables chemists to strategically construct libraries of compounds for biological screening, accelerating the discovery of new therapeutic agents.[2][3]

Physicochemical and Structural Properties

A precise understanding of a compound's physicochemical properties is the foundation of its application in a laboratory setting. The molecular weight, in particular, is critical for stoichiometric calculations in reaction planning and for analytical characterization via mass spectrometry.

The molecular formula of this compound is C7H6INO3.[4] Its molecular weight is 279.03 g/mol .[4][5] This value is derived from the sum of the atomic weights of its constituent atoms (seven carbon, six hydrogen, one iodine, one nitrogen, and three oxygen).

Below is a summary of its key properties:

| Property | Value | Source(s) |

| Molecular Formula | C7H6INO3 | [4][6] |

| Molecular Weight | 279.03 g/mol | [4][5] |

| Monoisotopic Mass | 278.939238 g/mol | [7] |

| CAS Number | 5399-03-1 | [1][4][5][6] |

| Appearance | Solid | [8] |

| Melting Point | 96-98 °C | [5] |

| Boiling Point | 343.3 ± 27.0 °C at 760 mmHg | [9] |

| Density | 1.9 ± 0.1 g/cm3 | [9] |

| LogP | 2.80 | [6] |

Chemical Structure

Sources

- 1. This compound | 5399-03-1 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. scbt.com [scbt.com]

- 5. 5399-03-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 2-碘-4-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2-Iodo-1-methoxy-4-nitrobenzene | CAS#:5399-03-1 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to the Synthesis of 2-Iodo-4-nitroanisole: A Focus on Starting Materials

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-4-nitroanisole is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Its synthesis is a critical process, and the selection of an appropriate starting material is paramount to achieving high yields and purity. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed analysis of the most efficacious starting materials. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer insights into the practical considerations for each approach.

Introduction: The Significance of this compound

This compound serves as a key intermediate in the synthesis of a wide array of organic compounds. The presence of three distinct functional groups—an iodo group, a nitro group, and a methoxy group—on the aromatic ring provides a versatile platform for further chemical modifications. The iodo group is an excellent leaving group in cross-coupling reactions, the nitro group can be readily reduced to an amine, and the methoxy group can be cleaved to a phenol, offering multiple avenues for molecular elaboration.

Primary Synthetic Pathways and Starting Material Analysis

The synthesis of this compound can be approached from several starting materials. The choice of starting material is often dictated by factors such as commercial availability, cost, and the desired scale of the reaction. Here, we will explore the most common and practical starting materials.

The Preferred Route: Starting from 2-Amino-4-nitroanisole

The most direct and widely employed method for the synthesis of this compound begins with 2-Amino-4-nitroanisole (also known as 2-methoxy-5-nitroaniline). This approach utilizes a Sandmeyer-type reaction, a robust and well-established method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[1][2]